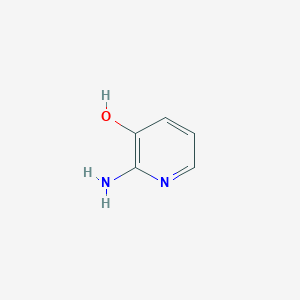

2-Amino-3-Hydroxypyridine

Description

used in a voltammetric assay; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSZVZQNMNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168588 | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16867-03-1 | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8740PEW4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-3-Hydroxypyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-3-Hydroxypyridine, a pivotal chemical intermediate. This document collates essential physicochemical data, outlines detailed experimental protocols for its derivatization, and discusses its synthesis and applications, particularly within the pharmaceutical and chemical industries.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine (B92270) with the chemical formula C₅H₆N₂O. It is recognized for its role as a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 16867-03-1 |

| Molecular Weight | 110.11 g/mol |

| Synonyms | 2-Amino-3-pyridinol, 3-Hydroxy-2-aminopyridine |

| Appearance | White to off-white crystalline solid |

| Melting Point | 172-174 °C |

Synthesis of this compound

A patented method describes the synthesis of this compound from furfural (B47365), which is a cost-effective starting material.[1] This process offers a significant yield advantage over previous methods.[1] The synthesis involves a multi-step process that is initiated by the ring-opening of furfural.[1]

| Starting Material | Key Steps | Purity of Final Product | Yield |

| Furfural | 1. Ring-opening reaction of furfural with chlorine or bromine. 2. Reaction with an ammonium (B1175870) sulfamate (B1201201) solution to form this compound sulfonate. 3. Hydrolysis under alkaline conditions. 4. Refining with dimethylformamide and methanol (B129727). | >99% | ≥70% |

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol details the synthesis of Schiff bases, which are valuable intermediates in the development of more complex molecules and coordination complexes.

Materials:

-

This compound

-

Diketone (e.g., acetylacetone)

-

Methanol

-

Argon gas

-

n-hexane

-

Water

-

Ethanol

Procedure:

-

Dissolve 0.01 mol of this compound in 75 mL of methanol in a reaction flask.

-

In a separate beaker, dissolve 0.01 mol of the selected diketone in 25 mL of methanol.

-

Add the diketone solution to the this compound solution.

-

Reflux the mixture on a water bath for 4–6 hours under an argon atmosphere.

-

Reduce the volume of the solution to approximately 50 mL by evaporation.

-

Allow the flask to cool to ambient temperature for 4 hours to facilitate crystallization.

-

Collect the resulting white-yellow crystalline Schiff-base ligand by filtration.

-

Wash the collected crystals twice with 20 mL portions of n-hexane and then twice with 20 mL portions of water.

-

Dry the purified Schiff base.

-

For further purification, recrystallize the final product from ethanol.

Applications

This compound is a versatile intermediate with a range of applications:

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and antibacterial agents.[1][2] It has also been used in the preparation of DNA-PK inhibitors.[3]

-

Hair Dyes: It serves as a primary component in oxidative hair dye formulations.[1]

-

Veterinary Medicine: The compound is used in the synthesis of the veterinary drug azamethiphos.[1]

-

Chemical Synthesis: It is utilized in the preparation of 2-(BOC-amino)-3-hydroxypyridine, a protected form used in further synthetic steps.[1]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of high-purity this compound from furfural as described in the patent literature.[1]

Caption: Synthesis and refining workflow for this compound.

Note: No specific signaling pathways involving this compound were identified in the reviewed literature. The provided diagram illustrates a key synthetic workflow for the compound.

References

The Solubility Profile of 2-Amino-3-Hydroxypyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-Hydroxypyridine, a crucial pyridine (B92270) derivative, in various organic solvents. Understanding the solubility of this compound is paramount for its application in pharmaceutical synthesis, materials science, and other research and development endeavors. This document presents available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a polar nature to the molecule, influencing its solubility characteristics. The presence of these functional groups allows for hydrogen bonding, which generally leads to better solubility in polar solvents.

Solubility Data

The solubility of this compound has been qualitatively and semi-quantitatively described in the literature. While precise, temperature-dependent quantitative data is limited, the following table summarizes the available information to provide a comparative overview.

| Organic Solvent | Formula | Type | Solubility Description | Quantitative Data (at Room Temperature) |

| Methanol | CH₃OH | Polar Protic | Soluble / Good Solubility[1][2] | Slightly Soluble[3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Good Solubility[1][2] | 10 - 100 g/L[4] |

| Acetone | C₃H₆O | Polar Aprotic | Good Solubility[2] | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | 50 - 200 g/L[4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Good Solubility[2] | Not Available |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5] The following protocol outlines the general procedure applicable for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Conical flasks or vials with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the flask to prevent solvent evaporation.[6]

-

-

Equilibration:

-

Place the sealed flask in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtrate to a concentration that falls within the linear range of a pre-established calibration curve for the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and any dilution factors used.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Spectral Data of 2-Amino-3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-Hydroxypyridine (CAS No: 16867-03-1), a vital intermediate in the pharmaceutical and chemical industries. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

Mass Spectrometry

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 111.0 | 15.3 | [M+H]⁺ |

| 110.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 82.0 | 11.5 | [M-CO]⁺ or [M-HCN-H]⁺ |

| 81.0 | 4.3 | [M-CHO]⁺ or [M-HCN-2H]⁺ |

| 65.0 | 9.0 | C₅H₅⁺ |

| 55.0 | 24.1 | C₃H₃O⁺ or C₄H₇⁺ |

| 54.0 | 10.4 | C₄H₆⁺ |

Table 1: Mass Spectrometry data for this compound. Data sourced from ChemicalBook.[1]

Experimental Protocol

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

Methodology:

-

The prepared sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

-

These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

Data Presentation

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.0 - 7.2 | Doublet of doublets | J(H4,H5) = 7-8, J(H4,H6) = 1-2 |

| H-5 | 6.6 - 6.8 | Triplet of doublets | J(H5,H4) = 7-8, J(H5,H6) = 4-5 |

| H-6 | 7.5 - 7.7 | Doublet of doublets | J(H6,H5) = 4-5, J(H6,H4) = 1-2 |

| -NH₂ | 5.0 - 6.0 | Broad singlet | - |

| -OH | 9.0 - 10.0 | Broad singlet | - |

Table 2: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum in DMSO-d₆ would display five distinct signals corresponding to the five carbon atoms in the pyridine (B92270) ring.[2]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-6 | 130 - 135 |

Table 3: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol

Sample Preparation: A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for the analysis.

Methodology:

-

The sample solution is placed in an NMR tube and inserted into the spectrometer's magnet.

-

For ¹H NMR, a radiofrequency pulse is applied to excite the protons. The resulting free induction decay (FID) signal is detected.

-

For ¹³C NMR, a similar process is used to excite the ¹³C nuclei, often with broadband proton decoupling to simplify the spectrum.

-

The FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is plotted as intensity versus chemical shift (in ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Data Presentation

The IR spectrum exhibits characteristic absorption bands for the O-H, N-H, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=N stretching and N-H bending |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching |

| 1200 - 1100 | Medium | C-N stretching |

Table 4: Key IR absorption bands for this compound.

Experimental Protocol

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet or a Nujol mull can be prepared.

-

KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground to a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.

Methodology:

-

A background spectrum of the empty sample holder (for KBr pellets) or the salt plates with Nujol (for mulls) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.

-

The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Synthesis Workflow of this compound from Furfural

A common and economically viable method for the synthesis of this compound is from furfural, a bio-based compound. The following diagram illustrates the key steps in this process.[3][4][5]

Caption: Synthesis workflow of this compound from furfural.

References

- 1. This compound(16867-03-1) MS spectrum [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]

- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

Tautomerism in 2-Amino-3-Hydroxypyridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxypyridine and its derivatives are versatile scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to their complex tautomeric behavior, which dictates their physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomeric equilibria in these compounds, summarizing key quantitative data, detailing experimental methodologies for their characterization, and visualizing the fundamental tautomeric transformations. Understanding and controlling these equilibria are paramount for the rational design of novel therapeutics and functional materials.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with profound implications in drug design and development. In the case of this compound, the presence of both an amino and a hydroxyl group on the pyridine (B92270) ring gives rise to a rich tautomeric landscape, involving amino-imino and keto-enol equilibria. The predominant tautomeric form can be influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the pyridine ring. A thorough understanding of these tautomeric preferences is crucial for predicting molecular geometry, hydrogen bonding capabilities, and ultimately, the biological activity of these compounds.

Tautomeric Forms of this compound

The primary tautomeric equilibria for this compound involve the interconversion between the amino-hydroxy form (the enol-amino tautomer), the imino-hydroxy form (the enol-imino tautomer), and the amino-keto form (the keto-amino tautomer).

Caption: Primary tautomeric equilibria in this compound.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of the different tautomers has been investigated using both experimental and computational methods. The equilibrium constants (KT) and relative energies (ΔE) provide a quantitative measure of the tautomeric preference.

Amino-Imino Tautomerism

For 2-aminopyridine (B139424) and its derivatives, the amino form is generally the more stable tautomer.[1][2] Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino structure to be significantly more stable than the imino tautomer.[3]

| Compound | Method | Solvent/Phase | Most Stable Tautomer | Relative Energy (kcal/mol) | Reference |

| 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | Gas Phase | Amino (2A4MP1) | 13.60 (vs. 2A4MP2) | [3] |

| 2-Anilinopyridines | MO Calculations | - | Amino | More stable | [1] |

Keto-Enol Tautomerism

The keto-enol equilibrium in hydroxypyridines is highly sensitive to the environment. While the enol form may be favored in the gas phase, the keto form often predominates in polar solvents and the solid state.[4][5][6] For a Schiff base derived from this compound, the enol tautomer is more stable in solution, whereas the keto tautomer is exclusively present in the solid state due to stabilizing hydrogen bonding patterns.[7]

| Compound | Method | Solvent/Phase | Predominant Tautomer | ΔE or Keq | Reference |

| 2-Hydroxypyridine (B17775) | Microwave Spectroscopy | Gas Phase | Enol | ~3 kJ/mol more stable | [4] |

| 2-Hydroxypyridine | - | Water | Keto (2-pyridone) | Keq = 900 | [4] |

| 2-Hydroxypyridine | - | Cyclohexane | Both coexist | Comparable amounts | [4] |

| Schiff base of this compound | Quantum-chemical computations | Solution | Enol | More stable | [7] |

| Schiff base of this compound | X-ray crystallography | Solid State | Keto | - | [7] |

Experimental Protocols for Tautomerism Studies

The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, leading to distinct signals for each tautomer.

Protocol for ¹H NMR Analysis of Tautomeric Ratios:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Data Acquisition: Record the ¹H NMR spectrum at a constant temperature.

-

Data Analysis: Identify distinct signals corresponding to each tautomer. Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Quantification: Calculate the molar ratio of the tautomers from the ratio of the integrated peak areas.

Caption: Workflow for NMR-based quantification of tautomers.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy can distinguish between keto and enol forms by the presence of characteristic C=O stretching vibrations (typically 1650-1700 cm⁻¹) for the keto tautomer and O-H stretching vibrations (around 3200-3600 cm⁻¹) for the enol tautomer. UV-Vis spectroscopy is also used, as the different conjugated systems of the tautomers result in distinct absorption maxima.[1][8]

Protocol for IR Spectroscopic Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (for solution-phase analysis).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic vibrational bands for the C=O and O-H functional groups to determine the predominant tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the relative energies of tautomers and the energy barriers for their interconversion.[3][4]

Typical Computational Workflow:

-

Structure Optimization: Build the 3D structures of all possible tautomers and optimize their geometries using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM).

Caption: A typical workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to different binding affinities for a biological target.

-

Solubility and Permeability: The polarity and hydrogen bonding capacity of a molecule, which are influenced by its tautomeric form, affect its solubility and ability to cross biological membranes.

-

Metabolism: The metabolic fate of a drug can be dependent on the predominant tautomer, as different forms may be recognized and processed differently by metabolic enzymes.

Therefore, a comprehensive characterization of the tautomeric behavior of this compound derivatives is a critical step in the drug discovery and development process.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A combination of advanced spectroscopic techniques and computational modeling is essential for a complete understanding of the tautomeric equilibria. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important class of heterocyclic compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Mechanisms of Action of 2-Amino-3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxypyridine, a heterocyclic aromatic compound, is a molecule of significant interest in both industrial and biomedical research. While primarily utilized as a precursor in the synthesis of oxidative hair dyes and as an intermediate in the pharmaceutical industry, emerging evidence suggests its potential to interact with and modulate key biological pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in biological systems, drawing upon its structural similarities to known bioactive molecules and the activities of related pyridine (B92270) derivatives. The primary focus is on its potential roles as an inhibitor of prolyl 4-hydroxylase, a modulator of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization, an inhibitor of the NF-κB signaling pathway, and a potential inhibitor of DNA-dependent protein kinase (DNA-PK). This document also details relevant experimental protocols to facilitate further investigation into these mechanisms and presents available quantitative data for related compounds to guide future research.

Introduction

This compound is a pyridine derivative with amino and hydroxyl functional groups. Its chemical structure shares similarities with endogenous signaling molecules and known enzyme inhibitors, suggesting a potential for biological activity. Notably, its structural resemblance to mimosine, a natural amino acid known to chelate metal ions and inhibit metalloenzymes, provides a strong rationale for investigating its effects on similar biological targets.[1][2][3] This guide will explore the most probable mechanisms of action of this compound, focusing on pathways that are known to be modulated by analogous compounds.

Potential Mechanisms of Action

Inhibition of Prolyl 4-Hydroxylase and Stabilization of HIF-1α

A primary hypothesized mechanism of action for this compound is the inhibition of prolyl 4-hydroxylases (P4Hs).[4][5] P4Hs are a family of non-heme iron-containing dioxygenases that play a critical role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under normoxic conditions, P4Hs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7]

The structural similarity of this compound to mimosine, a known inhibitor of P4Hs, suggests that it may act as a competitive inhibitor by chelating the iron (II) ion in the active site of the enzyme. By inhibiting P4H activity, this compound could prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[8] Stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7][10] Derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of this pathway.[11] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

This compound may inhibit the NF-κB pathway by interfering with the activity of the IKK complex or other upstream signaling components. By preventing the degradation of IκBα, it would sequester NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[12] Several pyridine-based compounds have been identified as inhibitors of DNA-PK.[10] Given its pyridine core, this compound could potentially act as a DNA-PK inhibitor. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), it may prevent the phosphorylation of downstream targets, thereby impairing the repair of DNA damage. This could have implications for cancer therapy, where inhibition of DNA repair pathways can sensitize tumor cells to radiation or chemotherapy.

Quantitative Data

Direct quantitative data for the inhibition of biological targets by this compound is currently limited in the public domain. However, data for structurally related pyridine derivatives and mimosine can provide valuable benchmarks for future studies.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Mimosine | Tyrosinase | Enzyme Inhibition | IC50 = 31.4 µM | [3] |

| GSK1278863 (pyridine derivative) | PHD1, PHD2, PHD3 | Enzyme Inhibition | IC50 = 3.8, 3.1, 3.9 nM | [13] |

| 2-(N-substituted-3-aminopyridine) derivative (Compound 27) | DNA-PK | Kinase Assay | IC50 = 0.28 µM | [10] |

| 2-(N-substituted-3-aminopyridine) derivative (Compound 15e) | DNA-PK | Kinase Assay | IC50 = 2.5 µM | [10] |

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivative (Compound 8) | PHD2 | Enzyme Inhibition | IC50 = 21 nM | [14][15] |

Experimental Protocols

The following protocols provide a framework for investigating the potential biological activities of this compound.

Prolyl 4-Hydroxylase (P4H) Inhibition Assay

This protocol is a general guide for an in vitro P4H inhibition assay.

Materials:

-

Recombinant human P4H

-

Peptide substrate (e.g., (Pro-Pro-Gly)10)

-

2-Oxoglutarate

-

Ascorbate

-

FeSO4

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

This compound

-

Detection reagent (e.g., based on measuring succinate (B1194679) production or hydroxyproline (B1673980) formation)

Procedure:

-

Prepare a reaction mixture containing P4H, the peptide substrate, ascorbate, and FeSO4 in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 2-oxoglutarate.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid or a specific inhibitor).

-

Measure the product formation using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

HIF-1α Stabilization by Western Blot

This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blot.[8][9][16][17][18][19][20]

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Positive control for HIF-1α stabilization (e.g., CoCl2 or a known P4H inhibitor)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control for 4-6 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

NF-κB Luciferase Reporter Assay

This protocol outlines a method to measure the inhibition of NF-κB transcriptional activity.[7][10][17][21][22][23][24][25][26][27][28]

Materials:

-

A cell line stably expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro DNA-PK Inhibition Assay

This protocol provides a general method for measuring the inhibition of DNA-PK activity.[21][29][30][31]

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK substrate (e.g., a specific peptide)

-

Activating DNA

-

ATP (containing γ-32P-ATP for radiometric assay, or for use with ADP-Glo assay)

-

Kinase reaction buffer

-

This compound

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based assay like ADP-Glo)

Procedure:

-

Prepare a reaction mixture containing DNA-PK, the substrate peptide, and activating DNA in the kinase reaction buffer.

-

Add varying concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture for a specified time at the desired temperature.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction.

-

Measure the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

Antibacterial and Anti-inflammatory Mechanisms

While derivatives of 2-aminopyridine have shown antibacterial and anti-inflammatory properties, the precise mechanisms for this compound are not well-defined.[11][32][33] The potential antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[29] Its anti-inflammatory effects are likely linked to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, as discussed earlier.[16][34][35] Further research is needed to elucidate the specific molecular targets and pathways involved in these activities.

Conclusion

This compound presents a compelling case for further investigation as a biologically active molecule. Its structural similarity to known enzyme inhibitors, particularly mimosine, strongly suggests that it may function as an inhibitor of prolyl 4-hydroxylases, leading to the stabilization of HIF-1α. Additionally, evidence from related pyridine compounds points towards potential inhibitory effects on the NF-κB signaling pathway and DNA-PK. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. The elucidation of the precise mechanisms of action of this compound could open up new avenues for its application in drug discovery and development, particularly in the areas of ischemia, inflammation, and oncology. Further studies, including detailed enzymatic assays, cell-based functional assays, and structural biology approaches, are warranted to fully characterize the biological activity of this intriguing molecule.

References

- 1. The Chemistry and Biological Activities of Mimosine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insecticidal and Nematicidal Activities of Novel Mimosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible Factor Prolyl 4-Hydroxylase Inhibition A TARGET FOR NEUROPROTECTION IN THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. promega.es [promega.es]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 26. researchgate.net [researchgate.net]

- 27. bowdish.ca [bowdish.ca]

- 28. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. promega.com [promega.com]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to 2-Amino-3-Hydroxypyridine, a crucial intermediate in the pharmaceutical and chemical industries. This document details the evolution of its synthesis, presenting key experimental protocols, comparative data, and reaction mechanisms to support research and development efforts.

Historical Context and Discovery

The synthesis of this compound has been a subject of interest for decades, primarily driven by its utility as a scaffold in medicinal chemistry. Early methods for its preparation were often characterized by harsh reaction conditions and the use of expensive starting materials. One of the foundational approaches, documented in the mid-20th century, involved the modification of existing pyridine (B92270) rings. A notable early example is the nitration of 3-hydroxypyridine (B118123) followed by the reduction of the resulting nitro group, a method described in a 1957 publication in the Journal of the Chemical Society.[1] Concurrently, the application of the Chichibabin reaction, first reported in 1914, to 3-hydroxypyridine provided another direct, albeit often low-yielding, route to this aminopyridine derivative. These initial syntheses laid the groundwork for the development of more efficient and scalable methods in the subsequent years.

Major Synthetic Strategies

The synthesis of this compound has evolved significantly, with modern methods focusing on improved yields, cost-effectiveness, and greener reaction profiles. The core synthetic strategies can be broadly categorized based on their starting materials.

Synthesis from 3-Hydroxypyridine Derivatives

The earliest and most direct approaches to this compound begin with the functionalization of a pre-existing 3-hydroxypyridine scaffold.

This classic two-step method involves the electrophilic nitration of 3-hydroxypyridine to introduce a nitro group at the 2-position, followed by its reduction to the desired amine.

Experimental Protocol:

-

Step 1: Nitration of 3-Hydroxypyridine

-

Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Slowly add anhydrous potassium nitrate (B79036) (KNO₃) in portions while maintaining a controlled temperature, typically around 40°C.

-

After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture into water.

-

Neutralize the solution to a pH of 4.5-7.5 using a solid base like sodium bicarbonate (NaHCO₃) to precipitate the product.

-

Allow the mixture to stand, then filter and dry the solid to obtain 3-hydroxy-2-nitropyridine (B88870).

-

-

Step 2: Reduction of 3-Hydroxy-2-nitropyridine

-

Suspend the 3-hydroxy-2-nitropyridine in a suitable solvent, such as methanol (B129727).

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Carry out the hydrogenation under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to yield this compound.

-

The Chichibabin reaction offers a direct route to aminate the pyridine ring using sodium amide.[2]

Experimental Protocol:

-

In a pressure vessel, combine 3-hydroxypyridine with sodium amide in an inert, high-boiling solvent such as xylene.[2]

-

Heat the mixture under pressure at a temperature range of 145-160°C for several hours.[3] The evolution of hydrogen gas indicates the progress of the reaction.[3]

-

After cooling, carefully hydrolyze the reaction mixture with water.

-

Separate the aqueous phase and neutralize it to a pH of 7.0.

-

Extract the product with an organic solvent.

-

Purify the product by distillation or recrystallization.[3]

Synthesis from Furan Derivatives

More contemporary and economically viable methods utilize readily available furan-based starting materials, which undergo ring transformation to form the pyridine nucleus.

This process involves the reaction of esters or amides of furan-2-carboxylic acid with ammonia (B1221849) at high temperatures and pressures.[4]

Experimental Protocol:

-

In a high-pressure autoclave, charge a furan-2-carboxylic acid derivative (e.g., furan-2-carboxylic acid amide), an acid catalyst (e.g., ammonium (B1175870) chloride), a high-boiling amide-containing solvent (e.g., hexametapol), and a significant excess of ammonia.[4]

-

Heat the sealed autoclave to a temperature between 200°C and 260°C for several hours (e.g., 4.5 hours).[4]

-

After cooling, the crude product is obtained.

-

For purification, adjust the pH of the reaction mixture to acidic (pH 1-2) and wash with an organic solvent.

-

Then, adjust the pH to 7 and extract the product with an ether.[4]

-

Further purification can be achieved by sublimation or chromatography.[4]

A highly efficient and cost-effective modern approach starts with furfural (B47365), a biomass-derived chemical.[5]

Experimental Protocol:

-

Step 1: Ring-Opening of Furfural

-

Step 2: Reaction with Ammonium Sulfamate (B1201201)

-

Step 3: Hydrolysis

-

Step 4: Purification

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Comparison of Yields for this compound Synthesis

| Starting Material | Synthetic Method | Reported Yield | Reference |

| 3-Hydroxypyridine | Chichibabin Amination | 62.9% (based on recovered starting material) | [3] |

| Furan-2-carboxylic acid methyl ester | Reaction with Ammonia | ~50% (crude), 48% (pure) | [4] |

| Furan-2-carboxylic acid ethyl ester | Reaction with Ammonia | ~50% (crude), 52% (pure) | [4] |

| Furan-2-carboxylic acid amide | Reaction with Ammonia | ~60% (crude), 60% (pure) | [4] |

| Furfural | Ring Transformation | >75% (crude), ≥70% (pure) | [5] |

Reaction Mechanisms and Logical Workflows

Understanding the underlying chemical transformations is critical for optimizing reaction conditions and exploring novel synthetic pathways.

Chichibabin Reaction Mechanism

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism.

Caption: Mechanism of the Chichibabin amination of 3-hydroxypyridine.

Synthetic Workflow from Furfural

The multi-step synthesis from furfural represents a significant advancement in the production of this compound.

Caption: Experimental workflow for the synthesis of this compound from furfural.

Logical Relationship of Synthetic Strategies

The various synthetic routes to this compound can be understood as an evolution from modifying existing pyridine rings to constructing the ring from acyclic or different heterocyclic precursors.

Caption: Logical overview of the main synthetic approaches to this compound.

Biological Significance and Applications

While this compound is not known to be directly involved in specific signaling pathways as an endogenous molecule, its importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active compounds.[3] It is a key precursor in the development of pharmaceuticals, including anti-inflammatory agents and analgesics.[7] Its derivatives have been investigated for their potential as DNA-PK inhibitors and for their antibacterial properties. Furthermore, this compound is utilized in the cosmetics industry as a coupler in oxidative hair dyes and in materials science for the development of novel polymers with unique optical properties. The reactivity of its amino and hydroxyl groups allows for a variety of chemical modifications, making it a valuable starting material for combinatorial chemistry and drug discovery programs.

Conclusion

The synthesis of this compound has progressed from classical pyridine functionalization methods to more sophisticated and sustainable ring-transformation strategies. The modern approaches, particularly those utilizing furfural, offer significant advantages in terms of yield, cost, and environmental impact. This guide provides a detailed technical overview to aid researchers and professionals in understanding the history, key methodologies, and practical considerations for the synthesis of this important chemical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for laboratory-scale synthesis and process development.

References

- 1. 929. Oxazolopyridines and oxazoloquinolines. Part II. Synthesis of 2′-hydroxyoxazolo(4′ : 5′-2 : 3)pyridine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 5. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]

- 6. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Scaffold: An In-Depth Technical Guide to 2-Amino-3-Hydroxypyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives have led to the development of numerous therapeutic agents. Among these, 2-Amino-3-Hydroxypyridine stands out as a versatile building block, offering a unique combination of hydrogen bond donors and acceptors, and multiple points for chemical modification. This technical guide explores the significant potential of the this compound core in the design and discovery of novel drugs across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.

Core Properties and Synthesis

This compound is a grayish-white to brown powder with a melting point of 168-172 °C.[1] It is a stable, bifunctional molecule containing a nucleophilic amino group and a phenolic hydroxyl group, which allows for a wide range of chemical transformations.[2] Its unique electronic and structural features make it a valuable starting material for creating diverse chemical libraries for drug screening.

The synthesis of the this compound core can be achieved through several routes. One common method involves the reaction of furan-2-carboxylic acid derivatives with ammonia (B1221849) at high temperatures and pressures.[3] Another approach utilizes the Hofmann rearrangement of 3-hydroxypicolinamide. More recent and efficient methods involve a one-pot, four-component reaction of aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), which can be catalyzed by various agents, including zinc zirconium phosphate (B84403) nanoparticles or even under solvent-free microwave irradiation.[4][5]

Applications in Anticancer Drug Discovery

The this compound scaffold is a prominent feature in a variety of anticancer agents, primarily due to its ability to interact with key enzymatic targets in cancer signaling pathways.

DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA repair mechanism.[6][7] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent DNA-PK inhibitors have been developed incorporating the this compound moiety. For instance, 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines have shown high to moderate DNA-PK inhibitory activity.[2][8] Compound 27 from this class exhibited a DNA-PK IC50 of 0.28 µM.[8]

Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold is a well-established kinase hinge-binder, and derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer. For example, 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2 kinase.[9] Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from 2-amino-3-cyanopyridines, have shown inhibitory activity against a range of tyrosine kinases.[10]

STAT3 Pathway Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and shown to inhibit the STAT3 signaling pathway. Compound 3n from a series of cyanopyridines demonstrated potent anticancer activity against HCT-116, Hela, and A375 cells with IC50 values of 10.50 µM, 14.27 µM, and 4.61 µM, respectively, by inhibiting the phosphorylation of STAT3.[13]

Neuroprotective Applications

Derivatives of 3-hydroxypyridine (B118123) have demonstrated significant neuroprotective effects, suggesting the potential of the this compound scaffold in the treatment of neurodegenerative diseases.

Ischemic Stroke

In experimental models of intracerebral hemorrhage, 3-hydroxypyridine derivatives have been shown to improve survival rates and reduce pathological signs.[5][14] These compounds are believed to exert their neuroprotective effects through antioxidant, antihypoxic, and anti-apoptotic mechanisms.[15] For instance, the compound 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) has been shown to suppress cortical cell death in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation.[4][16]

Alzheimer's Disease

The accumulation of amyloid-β (Aβ) plaques and neuroinflammation are key pathological features of Alzheimer's disease. Pyridine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[17] The this compound scaffold can serve as a basis for the design of multi-target-directed ligands that can, for example, chelate metal ions involved in Aβ aggregation and modulate neuroinflammatory pathways.

Anti-inflammatory Potential

The this compound scaffold has also been utilized in the development of anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators.

Data Presentation

| Compound Class | Target | Specific Compound/Derivative | IC50/Activity | Therapeutic Area |

| 2-(N-substituted-3-aminopyridine)-1,3-benzoxazines | DNA-PK | Compound 27 | 0.28 µM | Anticancer |

| 2-amino-3-cyanopyridines | STAT3 Phosphorylation | Compound 3n | HCT-116: 10.50 µM, Hela: 14.27 µM, A375: 4.61 µM | Anticancer |

| 2-amino-3-cyanopyridines | PIM-1 Kinase | Compound 4k | 21.2 nM | Anticancer |

| 2-amino-3-cyanopyridines | PIM-1 Kinase | Compound 7b | 18.9 nM | Anticancer |

| 2-amino-3-cyanopyridines | Anticancer | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549: 10 nM, HT-29: 0.33 nM, SMMC-7721: 0.25 nM | Anticancer |

| 3-Hydroxypyridine derivatives | Neuroprotection | 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Dose-dependent suppression of cortical cell death | Neuroprotection |

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is stirred in ethanol (B145695) (10 mL). The reaction mixture is refluxed for 2-8 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired 2-amino-3-cyanopyridine derivative.[18]

In Vitro DNA-PK Kinase Inhibition Assay

The inhibitory activity of compounds against DNA-PK can be determined using a radiometric assay. The reaction mixture contains DNA-PK enzyme, a biotinylated peptide substrate, and [γ-32P]ATP in a kinase buffer. The reaction is initiated by the addition of the ATP solution and incubated at 30°C. The reaction is then stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate. The amount of incorporated radioactivity is measured using a scintillation counter. IC50 values are calculated by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[6][14]

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide range of biologically active molecules targeting diverse therapeutic areas. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, holds significant promise for the discovery of novel and effective therapies for cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive overview for researchers and drug development professionals to leverage the full potential of the this compound core in their future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 16867-03-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. oiccpress.com [oiccpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Modulation by astrocytes of microglial cell-mediated neuroinflammation: effect on the activation of microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Versatile Precursor: A Technical Guide to 2-Amino-3-Hydroxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique arrangement of a pyridine (B92270) ring substituted with both an amino and a hydroxyl group at adjacent positions imparts a distinct reactivity profile, making it an attractive starting material for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

This compound is a grayish-white to brown powder with a melting point in the range of 170-174°C.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents like alcohols and dimethyl sulfoxide (B87167) (DMSO).[2] The molecule possesses both a nucleophilic amino group and a phenolic hydroxyl group, making it amenable to a variety of chemical transformations. The pyridine ring itself can also participate in reactions, although the electron-donating nature of the substituents influences its reactivity.

The amino and hydroxyl groups can act as nucleophiles in substitution reactions.[2] Furthermore, the presence of these two adjacent functional groups allows for the construction of fused heterocyclic systems through cyclocondensation reactions.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with notable methods starting from readily available precursors like furfural (B47365) and furan-2-carboxylic acid derivatives.

Synthesis from Furfural

A cost-effective and high-yielding method for the preparation of this compound utilizes furfural as the starting material.[1][3][4] The process involves a ring-opening reaction of furfural, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis under alkaline conditions.[1][3][4] This method is reported to produce brown this compound with a yield of over 75% and a purity of approximately 96%.[1][3] Further purification can be achieved to obtain a white solid with a purity exceeding 99%.[1]

Table 1: Summary of Synthesis from Furfural

| Step | Reagents and Conditions | Product | Yield | Purity | Reference |

| 1. Ring Opening & Reaction with Ammonium Sulfamate | Furfural, Chlorine or Bromine in water, Ammonium Sulfamate solution | This compound sulfonate | - | - | [1][3][4] |

| 2. Hydrolysis | Alkaline conditions | Brown this compound | >75% | ~96% | [1][3][4] |

| 3. Purification | Recrystallization from Dimethylformamide and Methanol (B129727) | White this compound | >70% | >99% | [1] |

Synthesis from Furan-2-Carboxylic Acid Derivatives

Another established route involves the reaction of furan-2-carboxylic acid derivatives (such as esters or amides) with ammonia (B1221849) at high temperatures and pressures in the presence of an acid catalyst and a solvent containing amide groups.[5]

Table 2: Synthesis from Furan-2-Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Crude Yield | Purified Yield | Reference |

| Furan-2-carboxylic acid methyl ester | Ammonia, Ammonium bromide, Hexametapol, 230°C, 9 hours | 50 ± 5% | 48% | [5] |

| Furan-2-carboxylic acid ethyl ester | Ammonia, Ammonium chloride, Hexametapol, 230°C, 10 hours | 50 ± 5% | - | [5] |

| Furan-2-carboxylic acid amide | Ammonia, Ammonium chloride, Hexametapol, 230°C, 4.5 hours | 60 ± 5% | 60% | [5] |

Key Reactions and Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Pyridopyrimidines as Kinase Inhibitors

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These enzymes play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a key precursor for the synthesis of pyridopyrimidine scaffolds.

The synthesis typically involves the cyclocondensation of this compound with a suitable three-carbon building block. For instance, reaction with dicyandiamide (B1669379) or other activated nitriles can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. Further functionalization of the pyridopyrimidine core allows for the generation of libraries of compounds for screening against various kinase targets.

Derivatives of pyridopyrimidines have shown inhibitory activity against several important kinases, including:

-

PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets for cancer therapy.[6][7][8][9][10][11][12][13][14][15]

-

PI3K/mTOR Pathway: This signaling pathway is frequently overactive in cancer, and its inhibition is a validated therapeutic strategy.[2][3][16][17][18]

Experimental Protocol: General Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

A mixture of this compound (1.0 eq.) and a β-ketoester such as ethyl acetoacetate (B1235776) (1.1 eq.) in a high-boiling solvent like diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexanes), and purified by recrystallization or column chromatography to afford the corresponding pyrido[2,3-d]pyrimidinone derivative.

Workflow for the Synthesis of Bioactive Pyridopyrimidines

Caption: Synthetic workflow for developing pyridopyrimidine-based kinase inhibitors.

PIM-1 Kinase Signaling Pathway and Inhibition

Caption: Inhibition of the PIM-1 kinase signaling pathway by pyridopyrimidine derivatives.

PI3K/mTOR Signaling Pathway and Inhibition

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Synthesis of Ghrelin Receptor Agonists

While a direct, documented synthetic route from this compound to the ghrelin receptor agonist Ulimorelin was not identified in the reviewed literature, the core structures of many bioactive small molecules share similarities with derivatives accessible from this precursor. Ghrelin receptor agonists are of therapeutic interest for conditions such as gastroparesis and postoperative ileus.[19] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades.

Ghrelin Receptor Signaling Pathway

Caption: Simplified Gαq-mediated signaling pathway of the ghrelin receptor.

Other Important Reactions

-

N- and O-Alkylation: The amino and hydroxyl groups can be selectively alkylated to introduce various substituents, further diversifying the range of accessible derivatives.

-

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds, such as diethyl malonate and ethyl cyanoacetate, can lead to the formation of various fused heterocyclic systems.[20][21][22][23]

-

Pictet-Spengler Reaction: While not explicitly documented for this compound, related β-arylethylamines undergo this reaction to form tetrahydroisoquinoline derivatives, suggesting a potential synthetic avenue for this precursor as well.[24]

Detailed Experimental Protocols

Preparation of this compound from Furfural

Materials:

-

Furfural

-

Deionized water

-

Chlorine gas

-

Ammonium sulfamate solution

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Dimethylformamide (DMF)

-

Methanol

Procedure:

Step 1: Ring Opening and Reaction with Ammonium Sulfamate

-

In a suitable reaction vessel, charge deionized water and furfural (e.g., 350g water and 20g furfural).

-

Cool the mixture to 0°C with stirring.

-

Introduce chlorine gas at a controlled rate (e.g., 2.5-3 g/10 min) while maintaining the temperature between 0-10°C. Periodically add more furfural as the reaction progresses.

-

After the ring-opening reaction is complete, transfer the mixture to a second vessel and cool to 0°C.

-

Adjust the pH of the mixture to 1.5-2 by the dropwise addition of a sodium hydroxide solution, maintaining the temperature between 0-10°C.

-

Add the ammonium sulfamate solution and stir for the prescribed time to form this compound sulfonate.

Step 2: Hydrolysis

-

Dissolve the this compound sulfonate in water.

-

Heat the solution to 80-90°C for 25-40 minutes.[1]

-

Adjust the pH to 8-9 with a sodium hydroxide solution.

-

Cool the mixture to 35-40°C and stir for 0.5-1.5 hours.[1]

-

Filter the resulting precipitate and dry to obtain brown this compound.

Step 3: Purification

-

Dissolve the brown this compound in DMF (e.g., 45g in 200ml) and heat to approximately 100°C for 30 minutes.

-

Perform a hot filtration and rapidly cool the filtrate to -5°C to precipitate a white solid.

-

Collect the white solid by filtration.

-

Reflux the white solid in methanol for 1 hour, then cool to -5°C.

-

Filter and dry the solid to obtain pure, white this compound.

Synthesis of this compound from Furan-2-carboxylic Acid Methyl Ester

Materials:

-

Furan-2-carboxylic acid methyl ester

-

Ammonium bromide

-

Hexametapol

-

Ammonia

-

3N Sulfuric acid

-

10% Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

In a 300 ml autoclave, combine 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium bromide, 60 ml of hexametapol, and 51 g (3.0 moles) of ammonia.[5]

-

Heat the sealed autoclave to 230°C for 9 hours.[5]

-

After cooling to room temperature, adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid.

-

Wash the acidic solution repeatedly with methylene (B1212753) chloride.

-

Adjust the pH of the aqueous layer to 7 with 10% sodium hydroxide solution.

-

Continuously extract the aqueous layer with diethyl ether.

-

Concentrate the ether extracts under reduced pressure.

-

Sublimate the residue to yield pure this compound.

Conclusion

This compound is a precursor of significant value in organic synthesis, offering a gateway to a wide range of heterocyclic structures. Its application in the synthesis of biologically active molecules, particularly kinase inhibitors, highlights its importance in drug discovery and development. The synthetic methods and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular architectures with important therapeutic applications.

References